molecular formula C23H23ClFN7O2 B8064692 BRK inhibitor P21d hydrochloride

BRK inhibitor P21d hydrochloride

Cat. No.: B8064692
M. Wt: 483.9 g/mol
InChI Key: GWHGHKMCIUENCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRK inhibitor P21d hydrochloride involves multiple steps, starting with the preparation of imidazo[1,2-a]pyrazin-8-amines. The synthetic route typically includes the formation of the imidazo[1,2-a]pyrazine core, followed by functionalization at specific positions to introduce various substituents .

Industrial Production Methods

Industrial production of this compound is achieved through custom synthesis services offered by specialized chemical companies. These companies utilize optimized synthetic routes and reaction conditions to produce the compound in large quantities while ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

BRK inhibitor P21d hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products .

Major Products Formed

Scientific Research Applications

BRK inhibitor P21d hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool compound to study the inhibition of BRK and its effects on various biochemical pathways.

    Biology: Employed in cellular assays to investigate the role of BRK in cell proliferation, survival, and migration.

    Medicine: Utilized in preclinical studies to evaluate the efficacy of BRK inhibitors in treating breast cancer and other BRK-positive cancers.

    Industry: Applied in the development of new therapeutic agents targeting BRK for potential clinical use

Mechanism of Action

BRK inhibitor P21d hydrochloride exerts its effects by selectively inhibiting the kinase activity of BRK. This inhibition disrupts the downstream signaling pathways mediated by BRK, leading to reduced cell proliferation, survival, and migration in BRK-positive cancer cells. The compound specifically targets the active site of BRK, preventing its phosphorylation and subsequent activation of downstream effectors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BRK inhibitor P21d hydrochloride stands out due to its high potency and selectivity for BRK over other kinases. Its ability to effectively inhibit BRK and p-SAM68 makes it a valuable tool for studying BRK-related pathways and developing new therapeutic agents .

Properties

IUPAC Name

[4-[[6-cyclopropyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-3-fluorophenyl]-morpholin-4-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O2.ClH/c24-17-9-15(23(32)30-5-7-33-8-6-30)3-4-18(17)28-21-22-25-12-20(16-10-26-27-11-16)31(22)13-19(29-21)14-1-2-14;/h3-4,9-14H,1-2,5-8H2,(H,26,27)(H,28,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHGHKMCIUENCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=CN=C3C(=N2)NC4=C(C=C(C=C4)C(=O)N5CCOCC5)F)C6=CNN=C6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.